molecular formula C10H14O B8801901 3-methyl-2-propan-2-ylphenol CAS No. 1321-81-9

3-methyl-2-propan-2-ylphenol

Cat. No.: B8801901
CAS No.: 1321-81-9
M. Wt: 150.22 g/mol
InChI Key: AZXBHGKSTNMAMK-UHFFFAOYSA-N
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Description

3-methyl-2-propan-2-ylphenol, also known as 3-isopropylphenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol where the hydrogen atom at the meta position is replaced by an isopropyl group. This compound is known for its distinct aromatic properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-2-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This method employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of phenol with isopropyl chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-2-propan-2-ylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential antimicrobial and antioxidant properties.

    Industry: Utilized in the production of fragrances, resins, and polymers.

Mechanism of Action

The mechanism of action of 3-methyl-2-propan-2-ylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The isopropyl group enhances the compound’s hydrophobic interactions, allowing it to penetrate lipid membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-propan-2-ylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group at the meta position enhances its hydrophobicity and affects its reactivity compared to other phenolic compounds .

Properties

CAS No.

1321-81-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3

InChI Key

AZXBHGKSTNMAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(C)C

Origin of Product

United States

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